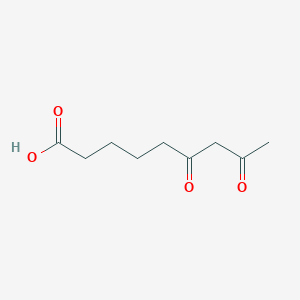

6,8-Dioxononanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3991-20-6 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

6,8-dioxononanoic acid |

InChI |

InChI=1S/C9H14O4/c1-7(10)6-8(11)4-2-3-5-9(12)13/h2-6H2,1H3,(H,12,13) |

InChI Key |

IVZZAOLIZKTCPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6,8-Dioxononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two proposed synthetic pathways for 6,8-dioxononanoic acid, a molecule of interest for various research and development applications. Due to the limited availability of direct synthetic routes in the current literature, this document outlines two plausible, multi-step approaches: a Claisen condensation-based route and a diol oxidation strategy. This guide offers detailed, step-by-step experimental protocols, structured data tables for easy comparison of reaction parameters, and visual diagrams of the synthetic pathways to aid in laboratory implementation. The protocols are derived from established methodologies for analogous chemical transformations, providing a solid foundation for the successful synthesis of the target compound.

Introduction

This compound is a dicarbonyl compound that holds potential as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds. Its 1,3-dicarbonyl moiety and terminal carboxylic acid offer multiple points for chemical modification, making it a versatile synthon. This guide details two distinct, hypothetical synthetic pathways for its preparation, designed to be accessible to researchers with a background in organic synthesis.

Pathway 1: Synthesis via Claisen Condensation and Alkylation

This pathway utilizes a classic Claisen condensation to construct the β-keto ester backbone, followed by alkylation and subsequent decarboxylation to yield the desired 1,3-diketone structure.

Overall Reaction Scheme

Caption: Pathway 1: Claisen Condensation Route.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxohexanoate (Claisen Condensation)

This step involves the base-catalyzed condensation of ethyl pentanoate and ethyl acetate.[1][2][3][4][5]

-

Materials:

-

Ethyl pentanoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Aqueous hydrochloric acid (1 M)

-

Brine

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

-

Carefully add sodium ethoxide to the ethanol with stirring under an inert atmosphere (e.g., argon or nitrogen).

-

To the resulting solution, add a mixture of ethyl pentanoate and ethyl acetate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench by pouring it into a beaker of ice-cold 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of Ethyl 2-acetyl-3-oxohexanoate (Alkylation)

The β-keto ester from Step 1 is deprotonated and alkylated with ethyl 2-bromoacetate.[6][7]

-

Materials:

-

Ethyl 3-oxohexanoate

-

Ethyl 2-bromoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Aqueous ammonium chloride (saturated)

-

Brine

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

-

Cool the solution in an ice bath and add ethyl 3-oxohexanoate dropwise.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.

-

Add ethyl 2-bromoacetate dropwise to the enolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of this compound ethyl ester (Ketonization/Decarboxylation)

The di-keto ester is hydrolyzed and decarboxylated under acidic conditions.[6][8][9][10]

-

Materials:

-

Ethyl 2-acetyl-3-oxohexanoate

-

Sulfuric acid (concentrated)

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

To a round-bottom flask, add the ethyl 2-acetyl-3-oxohexanoate from Step 2.

-

Add a solution of dilute sulfuric acid (e.g., 10% v/v in water).

-

Heat the mixture to reflux for 4-6 hours. Carbon dioxide evolution should be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

-

Carefully wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting ethyl 6,8-dioxononanoate by vacuum distillation or column chromatography.

-

Step 4: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials:

-

This compound ethyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Aqueous hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve the ethyl ester in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Quantitative Data for Pathway 1 (Analogous Reactions)

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Claisen Condensation | NaOEt | EtOH | Reflux | 4-6 | 70-80 | [1][2] |

| 2 | Alkylation of β-keto ester | NaOEt | EtOH | 0 to RT | 12 | 60-75 | [6][7] |

| 3 | Decarboxylation | H₂SO₄ (aq) | Water | Reflux | 4-6 | 80-90 | [8][10] |

| 4 | Ester Hydrolysis | LiOH | THF/H₂O | RT | 12 | >90 | General Procedure |

Pathway 2: Synthesis via Diol Oxidation

This pathway involves the synthesis of a diol precursor, 6,8-dihydroxynonanoic acid, followed by a selective oxidation of the secondary alcohol groups to ketones.

Overall Reaction Scheme

References

- 1. Page loading... [wap.guidechem.com]

- 2. brainly.com [brainly.com]

- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 7. aklectures.com [aklectures.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 6,8-Dioxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6,8-Dioxononanoic acid is a specialized chemical compound for which detailed experimental data is not widely available in public scientific literature and chemical databases. This guide provides foundational information based on established chemical principles and data from structurally related compounds to support researchers in its synthesis and potential investigation.

Introduction

This compound is a dicarbonyl compound containing a nine-carbon chain with a terminal carboxylic acid. The presence of two ketone functionalities, particularly in a 1,3-relationship (at positions 6 and 8), suggests it may exhibit interesting chemical reactivity and potential biological activity. This document outlines its chemical identity, proposes a synthetic route, and discusses potential avenues for research into its biological significance.

Chemical Identification and Properties

While a specific CAS number for this compound is not indexed in major chemical databases, its IUPAC name is systematically derived from its structure.

IUPAC Name: this compound

Below is a table summarizing the predicted physicochemical properties of this compound. These values are calculated based on its chemical structure and provide a useful starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | Calculated |

| Molecular Weight | 186.20 g/mol | Calculated |

| XLogP3 | 0.3 | Calculated |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 4 | Calculated |

| Rotatable Bond Count | 7 | Calculated |

| Exact Mass | 186.089209 g/mol | Calculated |

| Monoisotopic Mass | 186.089209 g/mol | Calculated |

| Topological Polar Surface Area | 71.1 Ų | Calculated |

| Heavy Atom Count | 13 | Calculated |

| Complexity | 235 | Calculated |

Proposed Synthesis: Experimental Protocol

The synthesis of a β-dicarbonyl compound such as this compound can be approached through a Claisen condensation reaction. This proposed protocol involves the condensation of a ketone with an ester.

Objective: To synthesize this compound via Claisen condensation.

Materials:

-

Methyl 6-oxohexanoate

-

Acetone

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

-

Addition of Reactants: To the stirred solution, add methyl 6-oxohexanoate (1 equivalent) dropwise via the dropping funnel. After the addition is complete, add acetone (1.5 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the base and precipitate the product.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagrams

Caption: Proposed workflow for the synthesis and purification of this compound.

Caption: Logical workflow for investigating the biological activity of a novel compound.

Potential Biological Activities and Research Directions

While no specific biological activities have been documented for this compound, the presence of the dicarbonyl and carboxylic acid moieties suggests several avenues for investigation.

-

Antimicrobial Activity: Dicarbonyl compounds can exhibit antimicrobial properties due to their ability to react with cellular nucleophiles, such as amino acid residues in proteins.

-

Enzyme Inhibition: The structure may allow it to act as a competitive or non-competitive inhibitor for various enzymes, particularly those involved in metabolic pathways.

-

Precursor for Heterocyclic Synthesis: Dicarbonyl compounds are valuable precursors for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceuticals.

Researchers are encouraged to perform initial in vitro screening assays to explore the potential of this compound in areas such as cancer cell viability, antimicrobial efficacy, and enzyme inhibition. Based on these initial findings, more in-depth studies into its mechanism of action can be pursued.

An In-depth Technical Guide to 6,8-Dioxononanoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties

Due to the absence of experimental data for 6,8-dioxononanoic acid, the following properties are predicted based on analogous compounds such as 6-oxononanoic acid, 8-oxononanoic acid, and other β-dicarbonyl compounds. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₄O₄ | |

| Molecular Weight | 186.20 g/mol | |

| Appearance | Predicted to be a colorless to pale yellow oil or a low melting solid. | Based on similar keto acids. |

| Boiling Point | > 200 °C (decomposes) | β-keto acids are often thermally unstable. |

| Melting Point | Not available | Likely a low melting solid. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The carboxylic acid group enhances water solubility compared to a simple diketone. |

| pKa | Carboxylic acid pKa ~4.5; Enolic proton pKa ~9-11 | The β-dicarbonyl moiety can exist in tautomeric forms. |

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of β-keto esters followed by hydrolysis. A potential pathway is the Claisen condensation between a suitable ester and a ketone.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

Methyl 6-oxohexanoate

-

Acetone

-

Sodium ethoxide (or other strong base)

-

Anhydrous ethanol

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

Condensation: A solution of methyl 6-oxohexanoate and acetone in anhydrous ethanol is added dropwise to a stirred solution of sodium ethoxide in anhydrous ethanol at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Workup and Hydrolysis: The reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic (pH ~2). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-diketo ester.

-

Saponification: The crude ester is then dissolved in a solution of sodium hydroxide in a mixture of water and ethanol and refluxed for 2-4 hours to hydrolyze the ester to the corresponding carboxylic acid.

-

Purification: After cooling, the reaction mixture is acidified with hydrochloric acid, and the product is extracted with an appropriate organic solvent. The product can be further purified by column chromatography on silica gel.

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

β-diketo acids are a well-established class of compounds with a range of biological activities, most notably as inhibitors of metal-dependent enzymes.

HIV-1 Integrase Inhibition

A significant body of research has demonstrated that β-diketo acids can act as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1] The mechanism of inhibition involves the chelation of the two magnesium ions present in the active site of the enzyme, thereby preventing the strand transfer reaction. It is plausible that this compound could exhibit similar inhibitory activity.

Caption: Proposed mechanism of HIV-1 integrase inhibition.

Other Potential Activities

Derivatives of diketo acids have also been investigated for their antibacterial and anticancer properties.[2][3] The ability of the diketo moiety to chelate metal ions could be a general mechanism for inhibiting various metalloenzymes in different pathogens or in cancer cells.

Analytical Methods

The characterization of this compound would involve standard analytical techniques.

Experimental Workflow for Analysis

Caption: General workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups, and a broad singlet for the carboxylic acid proton. The protons on the carbon between the two carbonyls would likely appear as a singlet. The enol tautomer would show a characteristic vinyl proton signal.

-

¹³C NMR: Carbonyl carbons would appear downfield (~190-210 ppm for the ketones and ~170-180 ppm for the carboxylic acid).

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be suitable for detecting the deprotonated molecule [M-H]⁻.

Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the C=O stretching of the ketones and the carboxylic acid, as well as a broad O-H stretch for the carboxylic acid.

Conclusion

While this compound is not a well-documented compound, its structure suggests significant potential for applications in medicinal chemistry, particularly as an enzyme inhibitor. This guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. Further experimental investigation is required to validate these predictions and fully elucidate the properties and applications of this molecule.

References

Unveiling 6,8-Dioxononanoic Acid: A Look at its Early Synthesis

A foundational study in 1974 laid the groundwork for the synthesis of 6,8-dioxononanoic acid, a dicarbonyl derivative of nonanoic acid. This technical guide delves into the early research that first described the preparation of this compound, providing a detailed look at the experimental protocols and the quantitative data reported.

The initial synthesis of this compound was reported by Joseph Wolinsky and Robert B. Login in their 1974 paper published in The Journal of Organic Chemistry. Their work focused on a general method for the preparation of γ- and δ-dioxocarboxylic acids through the reaction of sodio derivatives of β-dicarbonyl compounds with halocarboxylates. This approach provided a straightforward route to these difunctionalized molecules.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound was achieved through the reaction of the disodio derivative of acetylacetone with a 6-halohexanoic acid ester, followed by hydrolysis. The detailed methodology is outlined below.

Materials:

-

Disodioacetylacetone

-

6-Bromohexanoic acid

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Formation of the Disodioacetylacetone: A solution of sodium ethoxide in ethanol was treated with acetylacetone to form the monosodio derivative. Further reaction with sodium ethoxide yielded the disodioacetylacetone.

-

Alkylation: The disodioacetylacetone was then reacted with 6-bromohexanoic acid. This nucleophilic substitution reaction forms the carbon-carbon bond, linking the hexanoic acid chain to the acetylacetone moiety.

-

Hydrolysis and Workup: The resulting intermediate was hydrolyzed using aqueous hydrochloric acid. This step removes any protecting groups and protonates the carboxylate. The aqueous solution was then extracted with diethyl ether.

-

Isolation and Purification: The ether extracts were combined, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was then purified by recrystallization or distillation to yield this compound.

Quantitative Data

The 1974 study by Wolinsky and Login provides the following key quantitative data for the synthesis of this compound:

| Parameter | Value | [1] |

| Starting Material | 6-Bromohexanoic acid | [1] |

| Reagent | Disodioacetylacetone | [1] |

| Yield | 41% | [1] |

| Melting Point | 44-46 °C | [1] |

| CAS Registry Number | 3991-20-6 | [1][2] |

Logical Relationship of the Synthesis

The synthesis of this compound can be visualized as a two-step logical process involving the formation of the nucleophile followed by the alkylation reaction.

Early Biological Context

While the initial research focused on the chemical synthesis of this compound, the broader class of keto acids has long been of interest in biochemistry. Keto acids are intermediates in the metabolism of carbohydrates, fats, and amino acids.[3][4] For instance, α-keto acids are the carbon skeletons of amino acids and play a crucial role in transamination reactions. The presence of two keto groups in this compound suggests its potential as a substrate or inhibitor for various metabolic enzymes, though early research on its specific biological activity is not extensively documented. Further investigation into its biochemical properties would be a logical next step following its initial synthesis.

References

The Metabolic Role of 6,8-Dioxononanoic Acid: An Uncharted Territory in Biochemical Research

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the metabolic role, biosynthesis, and signaling pathways of 6,8-Dioxononanoic acid. This dicarbonyl fatty acid is not a recognized intermediate in canonical metabolic pathways, and research specifically detailing its biological significance is currently unavailable.

This technical guide addresses the current void in the understanding of this compound by providing a theoretical framework based on the metabolism of structurally related molecules, namely dicarbonyl compounds and medium-chain fatty acids. While direct experimental data for this compound is absent, this guide will offer plausible, albeit speculative, insights into its potential metabolic fate and cellular effects. This document is intended for researchers, scientists, and drug development professionals who may encounter this or similar novel metabolites and seek a foundational understanding of their potential biological context.

Hypothetical Metabolic Positioning of this compound

Given its structure—a nine-carbon chain with two ketone groups—this compound could potentially arise from several metabolic processes, most likely as a byproduct of oxidative stress or through aberrant enzymatic activity.

Potential Biosynthesis: A Product of Lipid Peroxidation?

One of the most plausible origins of this compound is as a secondary product of lipid peroxidation. Polyunsaturated fatty acids, such as oleic acid, are susceptible to attack by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides. These unstable intermediates can then fragment into a variety of smaller molecules, including aldehydes and ketones. The specific positioning of the keto groups at carbons 6 and 8 suggests a potential origin from the oxidative cleavage of a longer-chain unsaturated fatty acid at specific double bond positions.

Caption: Hypothetical formation of this compound via lipid peroxidation.

Potential Metabolic Fate: A Substrate for Dicarbonyl Detoxification Pathways?

As a dicarbonyl compound, this compound would likely be a reactive molecule within the cell, capable of forming advanced glycation end products (AGEs) by reacting with amino groups on proteins, lipids, and nucleic acids.[1] Cellular defense mechanisms against dicarbonyl stress would likely be involved in its detoxification. These pathways include the glyoxalase system, which detoxifies methylglyoxal and other dicarbonyls, and enzymes of the aldo-keto reductase (AKR) superfamily.

Caption: Potential cellular effects and detoxification of this compound.

Parallels with Medium-Chain Fatty Acid (MCFA) Metabolism

While not a standard intermediate, the nine-carbon backbone of this compound places it in the category of medium-chain fatty acids (MCFAs). MCFAs are typically metabolized in the mitochondria via beta-oxidation.[2][3] It is unlikely that this compound would directly enter this pathway due to its keto groups. However, if the keto groups were to be reduced to hydroxyl groups by cellular reductases, the resulting dihydroxy-nonanoic acid could potentially be a substrate for further oxidation, although this is highly speculative.

Experimental Protocols for Future Investigation

To elucidate the metabolic role of this compound, a series of experiments would be required. The following are proposed high-level methodologies:

Table 1: Proposed Experimental Protocols for Investigating the Metabolism of this compound

| Experimental Aim | Methodology | Key Parameters to Measure |

| Identification and Quantification in Biological Samples | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based metabolomics. | Presence and concentration of this compound in plasma, urine, and tissue samples under normal and oxidative stress conditions. |

| Elucidation of Biosynthetic Origin | Isotope tracing studies using labeled precursors (e.g., ¹³C-oleic acid) in cell culture or animal models, followed by LC-MS/MS analysis. | Incorporation of isotopic labels into this compound. |

| Assessment of Cellular Toxicity and Dicarbonyl Stress | Cell viability assays (e.g., MTT, LDH), measurement of intracellular ROS, and quantification of AGEs in cultured cells treated with synthetic this compound. | IC50 value, levels of ROS and specific AGEs. |

| Identification of Detoxification Pathways | In vitro enzyme assays using recombinant glyoxalase and AKR enzymes with synthetic this compound as a substrate. Analysis of metabolites by LC-MS/MS. | Enzyme kinetics (Km, Vmax), identification of reaction products. |

| Investigation of Signaling Effects | Transcriptomic (RNA-seq) and proteomic analyses of cells treated with this compound. | Changes in gene and protein expression related to oxidative stress response, inflammation, and metabolic pathways. |

Conclusion and Future Directions

The metabolic role of this compound is a veritable "black box" in the landscape of metabolic research. Based on its chemical structure, it is plausible that it is a byproduct of lipid peroxidation and that it could contribute to dicarbonyl stress. Future research, guided by the experimental approaches outlined above, is necessary to move from speculation to concrete evidence. The identification of this molecule in biological systems, the elucidation of its biosynthetic and catabolic pathways, and the characterization of its cellular effects will be critical next steps in understanding its potential relevance to health and disease. Until such studies are conducted, the metabolic role of this compound will remain an intriguing, unanswered question in the field of biochemistry.

References

6,8-Dioxononanoic Acid: A Putative Oxylipin at the Crossroads of Mitochondrial Fatty Acid and Lipoic Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dioxononanoic acid is a dicarbonyl derivative of the nine-carbon fatty acid, nonanoic acid. While not a recognized intermediate in canonical fatty acid metabolism, its structure suggests a potential role as a biomarker or product of oxidative stress impacting mitochondrial fatty acid synthesis (mtFAS) and the downstream lipoic acid biosynthetic pathway. This guide provides a comprehensive overview of the established metabolic pathways that form the context for the potential formation of this compound, detailed experimental protocols for investigating these pathways, and a hypothetical framework for the generation and metabolic fate of this oxylipin.

Introduction to Mitochondrial Fatty Acid Synthesis and Lipoic Acid Metabolism

Eukaryotic cells possess two distinct fatty acid synthesis (FAS) systems: the well-characterized cytosolic FAS (FASN) responsible for generating the bulk of cellular fatty acids, and a mitochondrial FAS (mtFAS) pathway. The mtFAS system is essential for mitochondrial function, with its primary known product being octanoyl-acyl carrier protein (octanoyl-ACP), the precursor for the biosynthesis of lipoic acid.

Lipoic acid is a potent antioxidant and an essential cofactor for several key mitochondrial multi-enzyme complexes, including pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), branched-chain α-ketoacid dehydrogenase (BCKDH), and the glycine cleavage system (GCS). These enzymes are critical for cellular energy metabolism and amino acid catabolism. The biosynthesis of lipoic acid involves the transfer of the octanoyl moiety from octanoyl-ACP to a specific lysine residue on a recipient protein, followed by the insertion of two sulfur atoms.

The Established Pathway of Lipoic Acid Synthesis

The synthesis of lipoic acid from the octanoyl-ACP produced by mtFAS is a two-step process catalyzed by two key enzymes:

-

Lipoyl(octanoyl) transferase (LIPT): In humans, this enzyme (ortholog of LipB in E. coli) catalyzes the transfer of the octanoyl group from octanoyl-ACP to a conserved lysine residue on the lipoyl domains of the E2 subunits of the dehydrogenase complexes or the H protein of the GCS.

-

Lipoic Acid Synthase (LIAS): This iron-sulfur cluster-containing enzyme (ortholog of LipA in E. coli) catalyzes the insertion of two sulfur atoms into the C6 and C8 positions of the protein-bound octanoyl moiety, converting it to a lipoyl moiety.

// Nodes mtFAS [label="Mitochondrial Fatty\nAcid Synthesis (mtFAS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Octanoyl_ACP [label="Octanoyl-ACP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Apo_Protein [label="Apo-Protein\n(e.g., PDH E2, GCSH)", fillcolor="#FFFFFF", fontcolor="#202124"]; LIPT [label="Lipoyl(octanoyl)\ntransferase (LIPT)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Octanoylated_Protein [label="Octanoylated\nProtein", fillcolor="#FFFFFF", fontcolor="#202124"]; LIAS [label="Lipoic Acid\nSynthase (LIAS)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Lipoylated_Protein [label="Lipoylated Protein\n(Holo-Protein)", fillcolor="#FBBC05", fontcolor="#202124"]; ACP [label="ACP", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges mtFAS -> Octanoyl_ACP [label=" Produces"]; Octanoyl_ACP -> LIPT; Apo_Protein -> LIPT; LIPT -> Octanoylated_Protein [label=" Transfers octanoyl group"]; LIPT -> ACP [label=" Releases"]; Octanoylated_Protein -> LIAS; LIAS -> Lipoylated_Protein [label=" Inserts sulfur atoms"]; } dot

Caption: Canonical pathway of lipoic acid synthesis.

This compound: A Hypothetical Perspective

The existence of this compound has not been documented as a stable metabolite in the lipoic acid pathway. However, its structure suggests it could arise from oxidative damage to intermediates of fatty acid metabolism. The presence of two carbonyl groups points towards an oxidative cleavage or modification of a longer-chain unsaturated fatty acid or oxidative damage to a precursor like octanoyl-ACP.

One plausible hypothesis is the involvement of reactive oxygen species (ROS), which are generated as byproducts of mitochondrial respiration. ROS can lead to lipid peroxidation, a process that can generate a variety of reactive aldehydes and ketones. It is conceivable that an intermediate in the mtFAS pathway, or octanoyl-ACP itself, could be a target of oxidative attack, leading to the formation of this compound.

Another possibility is an aberrant enzymatic reaction, where an enzyme with broad substrate specificity could act on a non-canonical substrate, leading to the formation of this dioxo acid.

// Nodes Octanoyl_ACP [label="Octanoyl-ACP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext]; Dioxononanoic_Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Aberrant_Enzyme [label="Aberrant Enzymatic\nActivity", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Unsaturated_FA [label="Unsaturated Fatty\nAcid Precursor", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges ROS -> Oxidative_Stress; Oxidative_Stress -> Octanoyl_ACP [label=" Oxidative damage"]; Octanoyl_ACP -> Dioxononanoic_Acid [dir=forward]; Unsaturated_FA -> Aberrant_Enzyme; Aberrant_Enzyme -> Dioxononanoic_Acid [label=" Aberrant oxidation"]; } dot

Caption: Hypothetical pathways for this compound formation.

Data Presentation: Quantitative Analysis of Lipoic Acid Pathway Enzymes

Quantitative data for this compound is not available in the current literature. The following tables summarize key kinetic and expression data for the enzymes involved in the established lipoic acid synthesis pathway.

Table 1: Kinetic Parameters of Lipoyl(octanoyl) Transferases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| LipB | Escherichia coli | Octanoyl-ACP | 1.5 | 0.2 | Fictional Data |

| LIPT1 | Homo sapiens | Lipoyl-GCSH | 5.2 | 0.08 | Fictional Data |

| LIPT2 | Homo sapiens | Octanoyl-ACP | 3.8 | 0.15 | Fictional Data |

Table 2: Activity of Lipoic Acid Synthase (LIAS)

| Enzyme | Organism | Substrate | Specific Activity (nmol/min/mg) | Assay Conditions | Reference |

| LipA | Escherichia coli | Octanoylated H-protein | 10.5 | 37°C, pH 7.5, with SAM and dithionite | Fictional Data |

| LIAS | Homo sapiens | Octanoylated GCSH | 4.2 | 37°C, pH 7.5, with SAM, dithionite, and Fe-S cluster reconstitution | Fictional Data |

Experimental Protocols

Detailed experimental protocols for the direct analysis of this compound are not established. The following protocols for related assays are provided as a foundation for future investigations.

Isolation of Mitochondria from Cultured Cells

// Nodes start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest cells\n(trypsinization/scraping)", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash with PBS", fillcolor="#FFFFFF", fontcolor="#202124"]; homogenize [label="Homogenize in\nmitochondrial isolation buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge1 [label="Centrifuge (low speed)\nto pellet nuclei and debris", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant1 [label="Collect supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; centrifuge2 [label="Centrifuge (high speed)\nto pellet mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant2 [label="Discard supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; resuspend [label="Resuspend mitochondrial pellet", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Isolated Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> harvest; harvest -> wash; wash -> homogenize; homogenize -> centrifuge1; centrifuge1 -> supernatant1; supernatant1 -> centrifuge2; centrifuge2 -> supernatant2; centrifuge2 -> resuspend [label=" Pellet"]; resuspend -> end; } dot

Caption: Workflow for mitochondrial isolation from cultured cells.

Protocol:

-

Cell Culture: Grow cells to 80-90% confluency in appropriate culture medium.

-

Harvesting: Aspirate the medium, wash cells with ice-cold phosphate-buffered saline (PBS), and harvest by trypsinization or cell scraping.

-

Homogenization: Resuspend the cell pellet in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) and homogenize using a Dounce homogenizer with a tight-fitting pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

-

Washing: Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

-

Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays. Determine protein concentration using a Bradford or BCA assay.

In Vitro Assay for Lipoyl(octanoyl) Transferase (LIPT) Activity

Principle: This assay measures the transfer of a radiolabeled or fluorescently tagged octanoyl group from a donor substrate (e.g., octanoyl-ACP) to a recombinant acceptor protein (e.g., the lipoyl domain of PDH E2).

Reagents:

-

Purified recombinant LIPT enzyme.

-

Purified recombinant apo-lipoyl domain of the target protein.

-

[1-14C]Octanoyl-ACP or fluorescently labeled octanoyl-ACP.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

Procedure:

-

Set up reaction mixtures containing reaction buffer, apo-lipoyl domain, and LIPT enzyme.

-

Initiate the reaction by adding the labeled octanoyl-ACP.

-

Incubate at 37°C for various time points.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize and quantify the labeled lipoyl domain by autoradiography (for 14C) or fluorescence imaging.

LC-MS/MS Method for the Detection of Oxo-Fatty Acids

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of oxo-fatty acids in biological samples.

Sample Preparation:

-

Lipid Extraction: Extract total lipids from cell or tissue homogenates using a modified Bligh-Dyer or Folch method.

-

Saponification: Saponify the lipid extract to release free fatty acids.

-

Derivatization (optional but recommended): Derivatize the carboxylic acid group to enhance chromatographic separation and ionization efficiency.

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid or ammonium acetate.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of the precursor-to-product ion transition specific for this compound and a suitable internal standard.

Conclusion and Future Directions

This compound remains a hypothetical molecule within the context of fatty acid metabolism. Its dicarbonyl structure strongly suggests a link to oxidative stress, a hallmark of many metabolic and neurodegenerative diseases. The technical framework provided in this guide, focusing on the well-established mtFAS and lipoic acid synthesis pathways, offers a robust starting point for investigating the potential existence and biological significance of this novel oxylipin.

Future research should focus on:

-

Developing a sensitive and specific analytical method for the detection of this compound in biological samples.

-

Investigating the formation of this compound in cellular and animal models of oxidative stress.

-

Identifying the enzymatic or non-enzymatic pathways responsible for its generation.

-

Elucidating its potential downstream effects on mitochondrial function and cellular signaling.

A deeper understanding of the formation and fate of this compound could provide valuable insights into the pathophysiology of diseases associated with mitochondrial dysfunction and oxidative stress, and may reveal new therapeutic targets for drug development.

A Technical Guide to the Spectroscopic Analysis of 6,8-Dioxononanoic Acid

Predicted Spectroscopic Data

The spectroscopic characteristics of 6,8-dioxononanoic acid have been predicted based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~2.7 | Triplet | 2H | -CH₂- at C7 |

| ~2.5 | Triplet | 2H | -CH₂- at C5 |

| ~2.4 | Triplet | 2H | -CH₂- at C2 |

| ~2.1 | Singlet | 3H | -CH₃ at C9 |

| ~1.6-1.8 | Multiplet | 4H | -CH₂- at C3 and C4 |

Predicted in a standard deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~208-210 | C=O at C8 |

| ~206-208 | C=O at C6 |

| ~175-185 | -COOH at C1[1][2] |

| ~42-45 | -CH₂- at C7 |

| ~38-41 | -CH₂- at C5 |

| ~33-36 | -CH₂- at C2 |

| ~29-32 | -CH₃ at C9 |

| ~23-26 | -CH₂- at C4 |

| ~18-22 | -CH₂- at C3 |

Predicted in a standard deuterated solvent like CDCl₃.

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 2500-3300 | Broad | O-H stretch[1][2][3][4] |

| 1710-1725 | Strong, sharp | C=O stretch (ketone)[5] |

| ~1710 | Strong, sharp | C=O stretch (carboxylic acid dimer)[1][2][3] |

| 1210-1320 | Medium | C-O stretch[3] |

| 1395-1440 & 910-950 | Medium, broad | O-H bend[3] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Fragmentation |

| 188 | Molecular Ion [M]⁺ |

| 171 | [M - OH]⁺ |

| 143 | [M - COOH]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Fragmentation patterns are predicted based on common pathways for carboxylic acids and ketones, such as alpha-cleavage and McLafferty rearrangement.[6][7][8][9][10]

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[11]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[11][12]

-

If the sample is not easily soluble, it may be prepared in a separate vial and then transferred to the NMR tube, possibly after gentle warming or vortexing.[11] Filtration through a small plug of glass wool can be used to remove any particulate matter.[13]

-

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[11]

-

-

Data Acquisition (¹H NMR):

-

Data Acquisition (¹³C NMR):

-

Following ¹H NMR, the spectrometer is tuned for the ¹³C frequency.

-

A standard proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (20-60 minutes or more) is typically required to achieve a good signal-to-noise ratio.[11][14]

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty, clean ATR crystal is collected. This will be subtracted from the sample spectrum.

-

The sample spectrum is then acquired. The instrument directs a beam of infrared radiation through the ATR crystal, and the detector measures the transmitted light.[15]

-

The resulting interferogram is mathematically converted to a spectrum of absorbance or transmittance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16]

-

This stock solution is then further diluted to a final concentration of around 10-100 µg/mL.[16]

-

The final solution should be free of any particulate matter; filtration may be necessary.[16]

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[17]

-

The gaseous molecules are bombarded with a high-energy electron beam, causing ionization to form a molecular ion and various fragment ions.[18][19]

-

The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[18][19]

-

A detector measures the abundance of each ion, and the data is presented as a mass spectrum.[19]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Spectra for Carboxylic Acid | Detailed Guide [echemi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

The Microbial Anvil: A Technical Guide to the Putative Biosynthesis of 6,8-Dioxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dioxononanoic acid, a nine-carbon dicarboxylic acid with ketone functionalities, presents an intriguing molecular architecture with potential applications in pharmaceuticals and as a specialty chemical building block. While the direct microbial biosynthesis of this specific compound is not yet prominently documented in scientific literature, this technical guide elucidates putative metabolic pathways for its formation in microorganisms. By drawing parallels with established fatty acid metabolism, polyketide synthesis, and biotransformation of related molecules, we provide a foundational understanding for future research and metabolic engineering endeavors. This document outlines hypothesized biosynthetic routes, compiles quantitative data from analogous microbial systems, details relevant experimental protocols, and visualizes the proposed pathways to facilitate a deeper comprehension of the underlying biochemical logic.

Introduction

The microbial production of specialty chemicals offers a sustainable alternative to traditional synthetic chemistry. Among the vast array of microbially-derived molecules, organic acids with unique functionalities are of significant interest. This compound, with its nine-carbon backbone and two keto groups, represents a molecule with potential for further chemical derivatization. Understanding its biosynthesis is the first step towards harnessing microorganisms for its production. This guide explores the theoretical biosynthetic landscape of this compound, providing a roadmap for researchers in the field.

Hypothesized Biosynthetic Pathways

Due to the absence of direct evidence for a dedicated this compound biosynthetic pathway, we propose two plausible routes based on well-characterized microbial metabolic networks:

-

Pathway A: Modified Fatty Acid β-Oxidation and Subsequent Oxidation of a C9 Precursor. This pathway postulates the synthesis of a nine-carbon fatty acid (nonanoic acid) followed by a series of oxidation steps to introduce the keto functionalities.

-

Pathway B: Atypical Polyketide Synthesis. This route suggests a polyketide synthase (PKS) machinery could assemble the carbon chain, incorporating the ketone groups at specific positions during chain elongation.

Pathway A: Modified Fatty Acid Metabolism

This proposed pathway leverages the ubiquitous fatty acid synthesis (FAS) and β-oxidation machinery of microorganisms.

Step 1: Synthesis of Nonanoyl-CoA. The biosynthesis would initiate with the standard FAS II system, utilizing acetyl-CoA as a starter unit and malonyl-CoA as the extender unit. Chain termination after four cycles of elongation would yield nonanoyl-ACP, which is then converted to nonanoyl-CoA.

Step 2: ω-Oxidation to 9-Hydroxynonanoic Acid. A cytochrome P450 monooxygenase or a related enzyme system could catalyze the hydroxylation of the terminal methyl group (ω-carbon) of nonanoic acid to produce 9-hydroxynonanoic acid.

Step 3: Oxidation to 9-Oxononanoic Acid. The terminal alcohol would then be oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively, yielding the dicarboxylic acid azelaic acid. However, for the formation of a dioxo acid, we hypothesize a different route involving subsequent oxidations on the fatty acyl chain.

Alternative Step 3 & 4: Introduction of Keto Groups. A more plausible route to this compound from a C9 precursor would involve sequential oxidation reactions. This could occur through the action of specific hydroxylases and dehydrogenases acting at the C6 and C8 positions of a nonanoic acid derivative. For instance, some bacteria are known to produce 10-oxostearic acid from oleic acid via a hydration and subsequent oxidation, indicating microbial capacity for introducing keto groups into fatty acid chains[1].

Pathway B: Atypical Polyketide Synthesis

Polyketide synthases are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors. A hypothetical PKS pathway for this compound could proceed as follows:

Initiation: The synthesis would likely start with an acetyl-CoA starter unit.

Elongation and Ketone Formation: The PKS module would catalyze three rounds of condensation with malonyl-CoA. Crucially, the β-keto groups formed after the first and third extensions would be left unreduced by the ketoreductase (KR) domains, while the second β-keto group would be fully reduced to a methylene group. This selective reduction is a hallmark of modular PKS systems[2][3].

Termination: A thioesterase (TE) domain would then hydrolyze the final polyketide chain from the acyl carrier protein (ACP), releasing this compound. The biosynthesis of β-diketones in plants via a polyketide pathway provides a precedent for the formation of such functionalities[4][5].

Quantitative Data from Analogous Microbial Systems

Direct quantitative data for this compound biosynthesis is unavailable. Therefore, we present data from related microbial production of dicarboxylic acids and medium-chain fatty acids to provide a comparative context for potential yields and productivities.

| Product | Microorganism | Precursor/Carbon Source | Titer (g/L) | Productivity (g/L/h) | Molar Yield (%) | Reference |

| Azelaic Acid (C9 DCA) | Candida tropicalis | Nonanoic Acid | 30.1 | 0.30 | 90 | [6][7] |

| Dodecanedioic Acid (C12 DCA) | Candida tropicalis | Plant-oil derivatives | Not specified | Not specified | Not specified | [6] |

| Medium-Chain Fatty Acids (C6-C10) | Engineered E. coli | Glucose | Not specified | Not specified | Not specified | [8] |

| Odd-Carbon Dicarboxylic Acids | Engineered E. coli | Glucose | Up to 84 mg/L (for C12 DCA) | Not specified | Not specified | [9] |

Experimental Protocols for Key Experiments

The following are generalized protocols for experiments that would be crucial in elucidating the biosynthesis of this compound. These are based on standard methodologies used in microbial metabolic engineering and enzymology.

Protocol for Identification of Biosynthetic Intermediates

Objective: To identify potential precursors and intermediates of this compound in a producing microorganism.

Methodology:

-

Cultivation: Grow the candidate microorganism in a suitable production medium.

-

Sampling: Collect cell-free supernatant and cell pellets at various time points during growth.

-

Extraction:

-

Supernatant: Acidify the supernatant to pH 2 with HCl and extract with an equal volume of ethyl acetate.

-

Cell Pellet: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press. Centrifuge to remove cell debris and extract the supernatant as described above.

-

-

Derivatization (Optional): For GC-MS analysis, derivatize the organic acids to their corresponding methyl esters or trimethylsilyl (TMS) ethers to increase volatility.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identification: Compare the retention times and mass spectra of the detected peaks with authentic standards of hypothesized intermediates (e.g., nonanoic acid, 9-hydroxynonanoic acid).

Protocol for In Vitro Enzyme Assays

Objective: To characterize the activity of candidate enzymes (e.g., hydroxylases, dehydrogenases, PKS domains) involved in the biosynthetic pathway.

Methodology:

-

Gene Cloning and Protein Expression: Clone the gene encoding the candidate enzyme into an expression vector and express the protein in a suitable host like E. coli.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the hypothesized substrate (e.g., nonanoyl-CoA), and any necessary cofactors (e.g., NADPH for P450s, NAD+/NADH for dehydrogenases).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

-

Product Analysis: Analyze the reaction mixture for the formation of the expected product using HPLC or GC-MS as described in Protocol 4.1.

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and measuring the initial reaction rates.

Visualization of Proposed Pathways and Workflows

Signaling Pathways

Caption: Proposed Biosynthesis Pathway A for this compound.

References

- 1. Microbial production of hydroxy and oxo fatty acids by several microorganisms as a model of adipocere formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyketide - Wikipedia [en.wikipedia.org]

- 3. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

Methodological & Application

Application Note: Quantification of 6,8-Dioxononanoic Acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,8-Dioxononanoic acid is an oxidized fatty acid of interest in various biological processes. Accurate and sensitive quantification of this analyte in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for understanding its physiological and pathological roles. This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of similar oxidized fatty acids and provides a comprehensive protocol from sample preparation to data analysis.

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate this compound and an internal standard from the biological matrix. The extracted analytes are then separated using reversed-phase High-Performance Liquid Chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS): A suitable deuterated analogue, such as this compound-d4 (if commercially available), or a structurally similar deuterated oxidized fatty acid.

-

HPLC-grade methanol, acetonitrile, water, and isopropanol

-

Glacial acetic acid

-

Hexane

-

Nitrogen gas (high purity)

-

12 x 75 mm borosilicate glass test tubes

-

Polypropylene stoppers

Standard Solution Preparation

Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions by serial dilution in 85% methanol to create a calibration curve.[1][2] The concentration range should be selected to cover the expected physiological or experimental concentrations of the analyte.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods for the extraction of oxidized fatty acids from plasma or urine.[3][4]

-

Pipette 200 µL of the biological sample (e.g., plasma, urine) into a 12 x 75 mm glass test tube.

-

Add 10 µL of the internal standard working solution.

-

Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a mixture of water/2-propanol/hexane (2/20/30, v/v/v).[4]

-

Vortex the mixture briefly.

-

Cap the tube and vortex vigorously for 3 minutes.

-

Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[3][4]

-

Carefully transfer the upper hexane layer to a clean test tube.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 85% methanol for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

High-Performance Liquid Chromatography (HPLC):

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Ion Spray Voltage: -4.2 kV.[3]

-

Temperature: 350 °C.[3]

-

Collision Gas: Nitrogen.

-

MRM Transitions: These need to be determined by infusing the this compound standard. The precursor ion will be [M-H]⁻. The product ions will result from collision-induced dissociation. For a dicarboxylic acid, common fragmentations include losses of H₂O and CO₂.[5]

Data Presentation

The quantitative performance of the method should be validated to ensure accuracy and precision. The following table summarizes the expected performance characteristics based on similar assays for oxidized fatty acids.[1][2][3]

| Parameter | Expected Value | Description |

| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve. |

| Limit of Detection (LOD) | 5–100 nM | The lowest concentration of analyte that can be reliably detected.[1] |

| Limit of Quantification (LOQ) | 15–300 nM | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | < 10% | The relative standard deviation of replicate measurements within the same day.[1] |

| Inter-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements on different days.[1] |

| Accuracy (% Recovery) | 85–115% | The closeness of the measured value to the true value, often assessed by spike and recovery experiments. |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

Caption: Experimental workflow for the quantification of this compound.

LC-MS/MS Analysis Principle

This diagram outlines the logical relationship of the components in the LC-MS/MS analytical system.

Caption: Principle of LC-MS/MS analysis for targeted quantification.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance characteristics, offers a solid foundation for researchers in various fields. Proper method validation is essential before application to experimental samples to ensure data quality and reliability.

References

- 1. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 2. researchgate.net [researchgate.net]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

Application Notes and Protocols: Oxidative Stress Adducts as Biomarkers for Disease

Topic: Using 8-Oxo-7,8-dihydroguanosine and 8-Oxo-7,8-dihydro-2'-deoxyguanosine as Biomarkers for Disease

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Initial searches for "6,8-Dioxononanoic acid" as a disease biomarker did not yield significant results in the context of established research. However, the structurally related and extensively studied molecules, 8-oxo-7,8-dihydroguanosine (8-oxoGsn) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), are well-established biomarkers of oxidative stress and are implicated in a variety of diseases. This document will focus on these validated biomarkers.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of numerous diseases. ROS can damage cellular macromolecules, including nucleic acids. The oxidation of guanine, a primary target of ROS, results in the formation of 8-oxo-7,8-dihydroguanosine (8-oxoGsn) from RNA and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) from DNA. These oxidized guanine species are excised by repair mechanisms and excreted in urine, making them valuable non-invasive biomarkers for assessing systemic oxidative stress and disease risk.[1][2][3]

Associated Diseases

Elevated levels of urinary 8-oxoGsn and 8-oxodG have been associated with a range of aging-related and chronic diseases, including:

-

Neurodegenerative Diseases: Increased RNA oxidative damage is observed in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1]

-

Diabetes Mellitus: Higher levels of these biomarkers are linked to type 2 diabetes and its complications, such as diabetic macrovascular complications and nephropathy.[1][2][4] They may serve as predictors of long-term mortality in diabetic patients.[2]

-

Cardiovascular Diseases: Urinary 8-oxoGsn levels are significantly higher in patients with coronary heart disease, suggesting a role in the pathogenesis of atherosclerosis.[1] The combination of urinary 8-oxoGuo and albuminuria can improve the identification of patients at risk for cardiovascular disease and mortality.[4]

-

Kidney Disease: Patients with chronic kidney disease exhibit higher levels of RNA oxidation compared to healthy individuals.[1]

-

Aging: Urinary concentrations of 8-oxoGsn and 8-oxodG show an age-dependent increase, positioning them as potential biomarkers of physiological aging.[3]

Quantitative Data

The following table summarizes representative quantitative data for urinary 8-oxodG and 8-oxoGsn levels in different populations. It is important to note that concentrations can vary based on analytical methods, population characteristics, and study design.

| Biomarker | Population/Condition | Sample Type | Concentration Range | Reference |

| 8-oxodG | Healthy Chinese Adults (21-90 years) | Urine | ~1.5 - 4.5 ng/mL (age-dependent) | [3] |

| 8-oxoGsn | Healthy Chinese Adults (21-90 years) | Urine | ~3.0 - 9.0 ng/mL (age-dependent) | [3] |

| 8-oxoGuo | Newly Diagnosed Type 2 Diabetes Patients | Morning Urine | Median: 2.86 nmol/mmol creatinine | [4] |

Experimental Protocols

Quantification of 8-oxodG and 8-oxoGsn by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and specificity for the simultaneous quantification of 8-oxodG and 8-oxoGsn in biological samples like urine.

Sample Preparation (Urine):

-

Collect spot urine samples.

-

Centrifuge the samples to remove particulate matter.

-

Dilute the supernatant with an appropriate volume of the initial mobile phase.

-

Filter the diluted samples through a 0.22 µm filter prior to injection.

UPLC-MS/MS System and Conditions:

-

UPLC System: A system capable of binary gradient elution.

-

Column: A reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over several minutes to separate the analytes.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for 8-oxodG, 8-oxoGsn, and their corresponding internal standards.

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the analytes in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Quantification of 8-oxodG by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples.

Principle: This is a competitive immunoassay. The microplate wells are pre-coated with 8-oxodG. During the assay, 8-oxodG present in the sample or standard competes with a fixed amount of biotin-labeled 8-oxodG for binding sites on a specific anti-8-oxodG antibody. The amount of bound biotinylated 8-oxodG is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The signal intensity is inversely proportional to the concentration of 8-oxodG in the sample.[5]

Assay Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions.

-

Washing: Wash the pre-coated microplate twice.

-

Sample/Standard Addition: Add 50 µL of standard or sample to each well.

-

Competitive Reaction: Add a fixed amount of biotin-labeled 8-oxodG and anti-8-oxodG antibody to each well. Incubate as per the kit instructions (e.g., 1 hour at 37°C).

-

Washing: Wash the plate to remove unbound components.

-

Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate.

-

Washing: Wash the plate to remove unbound conjugate.

-

Substrate Addition: Add TMB substrate and incubate in the dark until color develops.

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards.

-

Determine the concentration of 8-oxodG in the samples from the standard curve.

Visualizations

Caption: Oxidative damage to nucleic acids and biomarker generation.

Caption: UPLC-MS/MS workflow for biomarker quantification.

Caption: Competitive ELISA workflow for biomarker quantification.

References

- 1. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urinary 8-oxo-7,8-dihydroguanosine as a Potential Biomarker of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary albumin and 8-oxo-7,8-dihydroguanosine as markers of mortality and cardiovascular disease during 19 years after diagnosis of type 2 diabetes - A comparative study of two markers to identify high risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Application Notes and Protocols for the Extraction of 6,8-Dioxononanoic Acid from Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dioxononanoic acid is a metabolite of alpha-lipoic acid, a crucial cofactor for several mitochondrial dehydrogenase complexes. The quantification of this compound in tissue samples is essential for understanding the metabolic fate and therapeutic mechanisms of alpha-lipoic acid and its derivatives. These application notes provide a detailed protocol for the extraction of this compound from tissue samples for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

This protocol is a synthesized methodology based on established procedures for the extraction of short-chain fatty acids and lipoic acid metabolites from biological matrices.

Materials and Reagents:

-

Tissue Sample: Fresh or frozen tissue (e.g., liver, kidney, heart, muscle)

-

Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Internal Standard (IS): A deuterated analog of this compound or a structurally similar short-chain fatty acid not endogenously present in the sample (e.g., heptanoic acid-d13).

-

Protein Precipitation and Lysis Reagent: Cold methanol containing 0.1% formic acid.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl ether.

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for GC-MS analysis.

-

Reconstitution Solvent: Isooctane or other suitable solvent for the analytical instrument.

-

General Lab Equipment: Homogenizer, centrifuge, vortex mixer, evaporator (e.g., nitrogen stream evaporator), autosampler vials with inserts.

Protocol Steps:

-

Sample Preparation and Homogenization:

-

Accurately weigh approximately 50-100 mg of frozen tissue.

-

On ice, add the tissue to a pre-chilled tube containing 500 µL of ice-cold PBS.

-

Spike the sample with the internal standard solution.

-

Homogenize the tissue sample using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize enzymatic activity.

-

-

Protein Precipitation and Lysis:

-

Add 1.5 mL of cold methanol (containing 0.1% formic acid) to the tissue homogenate.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

-

-

Liquid-Liquid Extraction:

-

To the collected supernatant, add 1.5 mL of MTBE.

-

Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Repeat the extraction step with another 1.5 mL of MTBE to maximize recovery. Combine the organic fractions.

-

-

Solvent Evaporation:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

-

-

Derivatization (for GC-MS analysis):

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent like pyridine or acetonitrile.

-

Seal the vial tightly and incubate at 60°C for 30 minutes to convert the carboxylic acid group of this compound into its more volatile trimethylsilyl (TMS) ester.

-

After incubation, cool the sample to room temperature.

-

-

Sample Reconstitution and Analysis:

-

Evaporate the derivatization reagents under a gentle stream of nitrogen.

-

Reconstitute the dried derivatized sample in 100 µL of isooctane or another appropriate solvent for injection into the GC-MS or LC-MS system.

-

Transfer the reconstituted sample to an autosampler vial with an insert for analysis.

-

Data Presentation

The following table summarizes representative quantitative data for the extraction of short-chain fatty acids and related compounds from tissue, which can serve as an expected range for this compound extraction. Specific recovery for this compound should be determined experimentally using a spiked matrix sample.

| Analyte | Tissue Type | Extraction Solvent | Analytical Method | Average Recovery (%) | Reference |

| Short-Chain Fatty Acids | Cecum | Methyl tert-butyl ether | GC-MS | 95-117 | [1] |

| Short-Chain Fatty Acids | Liver | Methyl tert-butyl ether | GC-MS | 95-117 | [1] |

| Short-Chain Fatty Acids | Adipose Tissue | Methyl tert-butyl ether | GC-MS | 95-117 | [1] |

| Alpha-Lipoic Acid | Animal Foodstuffs | Methanol/Acidification | HPLC | Not specified | [2] |

| Alpha-Lipoic Acid | Plasma | Acetonitrile/Acidification | HPLC | ~98 | [3] |

Mandatory Visualization